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Compound of Interest

Compound Name:
2,6-Dimethyl-4-methoxybenzoic

acid

Cat. No.: B371505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethyl-4-methoxybenzoic acid. Due to the limited availability of experimentally derived

public data for this specific compound, this document presents a combination of predicted

spectroscopic values and experimental data from structurally analogous compounds. This

information is intended to serve as a valuable resource for identification, characterization, and

as a reference for researchers engaged in drug development and other scientific endeavors.

Introduction
2,6-Dimethyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structural

features, including the carboxylic acid group, the methoxy substituent, and the dimethylated

benzene ring, give rise to a unique spectroscopic fingerprint. Understanding its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is crucial for

its unambiguous identification and for elucidating its role in various chemical and biological

processes.

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,6-Dimethyl-4-
methoxybenzoic acid alongside experimental data for structurally related molecules to

provide a comparative context.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) [ppm]

2,6-Dimethyl-4-

methoxybenzoic acid

(Predicted)

CDCl₃

~11-13 (s, 1H, -COOH), 6.6 (s,

2H, Ar-H), 3.8 (s, 3H, -OCH₃),

2.4 (s, 6H, -CH₃)

2,6-Dimethylbenzoic acid CDCl₃

~11.0 (s, 1H, -COOH), 7.2-7.0

(m, 3H, Ar-H), 2.4 (s, 6H, -

CH₃)

4-Methoxybenzoic acid DMSO-d₆

~12.7 (s, 1H, -COOH), 7.93 (d,

2H, Ar-H), 7.03 (d, 2H, Ar-H),

3.84 (s, 3H, -OCH₃)[1]

2,6-Dimethoxybenzoic acid CDCl₃

~11.0 (s, 1H, -COOH), 7.3 (t,

1H, Ar-H), 6.6 (d, 2H, Ar-H),

3.9 (s, 6H, -OCH₃)

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) [ppm]

2,6-Dimethyl-4-

methoxybenzoic acid

(Predicted)

CDCl₃

~173 (C=O), ~160 (C-OCH₃),

~138 (C-CH₃), ~120 (C-

COOH), ~112 (Ar-CH), ~55 (-

OCH₃), ~20 (-CH₃)

2,6-Dimethylbenzoic acid CDCl₃

~174 (C=O), ~137 (C-CH₃),

~134 (C-COOH), ~130 (Ar-

CH), ~128 (Ar-CH), ~20 (-CH₃)

4-Methoxybenzoic acid DMSO-d₆

167.5 (C=O), 163.2 (C-OCH₃),

131.5 (Ar-CH), 123.5 (C-

COOH), 114.1 (Ar-CH), 55.8 (-

OCH₃)

2,6-Dimethoxybenzoic acid CDCl₃

~168 (C=O), ~158 (C-OCH₃),

~132 (Ar-CH), ~108 (C-

COOH), ~105 (Ar-CH), ~56 (-

OCH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹) for 2,6-Dimethyl-4-
methoxybenzoic acid

Characteristic Range
(cm⁻¹) for Aromatic
Carboxylic Acids

O-H stretch (Carboxylic acid) ~3300-2500 (broad) 3300-2500 (broad)

C-H stretch (Aromatic) ~3100-3000 3100-3000

C-H stretch (Aliphatic) ~2980-2850 2980-2850

C=O stretch (Carboxylic acid) ~1710-1680 1725-1680

C=C stretch (Aromatic) ~1600, ~1475 ~1600, ~1475

C-O stretch (Carboxylic acid &

Ether)
~1300-1200, ~1100-1000

1320-1210 (Carboxylic acid),

1275-1200 (Aryl ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

180 [M]⁺ (Molecular Ion)

165 [M - CH₃]⁺

163 [M - OH]⁺

135 [M - COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b371505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard proton NMR spectrum is acquired using a single-pulse

experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5

seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of

scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact

between the sample and the crystal surface.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample

is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically

recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a compound like 2,6-Dimethyl-4-methoxybenzoic acid, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of

the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source.

GC Conditions: A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is

programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g.,
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250 °C) to ensure separation of the analyte from any impurities.

MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass

range is set to scan from a low m/z (e.g., 40) to a value that will encompass the molecular

ion (e.g., 200).

Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound.
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Caption: General workflow for spectroscopic analysis.
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This diagram outlines the process from sample preparation through data acquisition and

analysis to the final structural confirmation of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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